N-{(5E)-5-[4-(diethylamino)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}-2-methylbenzamide
Description
N-{(5E)-5-[4-(diethylamino)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}-2-methylbenzamide is a thiazolidinone derivative characterized by a 4-(diethylamino)benzylidene group at the C5 position and a 2-methylbenzamide substituent at the N3 position of the thiazolidinone core. The compound adopts an (E)-configuration at the benzylidene double bond, a critical feature for maintaining planar geometry and optimizing interactions with biological targets . Its molecular formula is C₁₉H₁₆N₂O₂S₂, with a molecular weight of 376.47 g/mol.
Properties
Molecular Formula |
C22H23N3O2S2 |
|---|---|
Molecular Weight |
425.6 g/mol |
IUPAC Name |
N-[(5E)-5-[[4-(diethylamino)phenyl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-methylbenzamide |
InChI |
InChI=1S/C22H23N3O2S2/c1-4-24(5-2)17-12-10-16(11-13-17)14-19-21(27)25(22(28)29-19)23-20(26)18-9-7-6-8-15(18)3/h6-14H,4-5H2,1-3H3,(H,23,26)/b19-14+ |
InChI Key |
VSWXYNCWQJKYMG-XMHGGMMESA-N |
Isomeric SMILES |
CCN(CC)C1=CC=C(C=C1)/C=C/2\C(=O)N(C(=S)S2)NC(=O)C3=CC=CC=C3C |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)NC(=O)C3=CC=CC=C3C |
Origin of Product |
United States |
Preparation Methods
Acyl Chloride Method
Carbodiimide Coupling
-
Activator : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq) and hydroxybenzotriazole (HOBt, 1.2 eq).
-
Solvent : Dimethylformamide (DMF).
Purification and Characterization
Purification
Spectroscopic Data
-
¹H NMR (DMSO-d₆): δ 8.21 (s, 1H, CH=N), 7.85–7.40 (m, 4H, aromatic), 3.45 (q, 4H, N(CH₂CH₃)₂), 2.35 (s, 3H, CH₃).
Comparative Analysis of Synthetic Routes
Challenges and Optimization
-
Stereoselectivity : The (E)-configuration of the benzylidene group is critical for bioactivity. Prolonged reflux (15 hours) ensures >95% E-isomer.
-
Byproducts : Unreacted aldehyde and dimerization products are minimized by using 1.2 eq of aldehyde and iterative washing.
-
Scale-up : Ethanol is preferred over DMF for industrial scalability due to lower toxicity and cost .
Chemical Reactions Analysis
Types of Reactions
N-{(5E)-5-[4-(diethylamino)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}-2-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzylidene group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
N-{(5E)-5-[4-(diethylamino)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}-2-methylbenzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a fluorescent probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-{(5E)-5-[4-(diethylamino)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}-2-methylbenzamide involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites or interfere with cellular pathways by modulating receptor activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Benzylidene Substituents
4-Methylbenzylidene Analogues Example: 4-methyl-N-[(5E)-5-[(4-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide (CID 1521944) Key Differences: Replaces the 4-(diethylamino) group with a methyl group, reducing electron-donating capacity and lipophilicity. This substitution may decrease membrane permeability compared to the target compound .
4-Ethoxybenzylidene Analogues Example: (Z)-3-(2-(dibenzylamino)ethyl)-5-(4-ethoxybenzylidene)thiazolidine-2,4-dione (24b) Key Differences: Incorporates an ethoxy group and a dibenzylaminoethyl chain. The ethoxy group enhances electron-donating effects, while the dibenzylamino chain increases steric bulk, possibly affecting binding kinetics .
Thiazolidinone Substituents
Acetamide vs. The 2-methylphenyl group in the target compound may enhance steric hindrance, influencing receptor selectivity .
Aminoethyl Modifications Example: (Z)-3-(2-(dimethylamino)ethyl)-5-(4-ethoxybenzylidene)thiazolidine-2,4-dione (24a) Key Differences: Replaces the benzamide group with a dimethylaminoethyl chain, introducing basicity and altering charge distribution. This may improve solubility in aqueous environments but reduce affinity for hydrophobic binding pockets .
Structural Characterization and Analytical Data
| Parameter | Target Compound | 4-Methylbenzylidene Analogue (CID 1521944) | Aminoethyl Derivative (24a) |
|---|---|---|---|
| Molecular Formula | C₁₉H₁₆N₂O₂S₂ | C₁₉H₁₆N₂O₂S₂ | C₁₆H₁₉N₃O₃S |
| SMILES | CC1=CC=C(C=C1)/C=C/2\C(=O)N... | CC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)... | CCOC1=CC=C(C=C1)C=C2C(=O)N3... |
| 1H NMR (δ ppm) | Not reported | Aromatic protons: 7.2–7.8; CH₃: 2.4 | Aromatic protons: 6.8–7.5; OCH₂: 4.1 |
| ESI-MS (m/z) | 377 [M+H]+ | 377 [M+H]+ | 334 [M+H]+ |
Notes:
Biological Activity
N-{(5E)-5-[4-(diethylamino)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}-2-methylbenzamide, a thiazolidinone derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique structural features, which contribute to its pharmacological potential.
Chemical Structure
The molecular formula of this compound is . The structural representation can be summarized as follows:
- Molecular Formula :
- SMILES Notation : CCN(CC)C1=CC=C(C=C1)/C=C/2\C(=O)N3C(=NC(=N3)C4=CC=C(C=C4)C)S2
Antimicrobial Activity
Recent studies have demonstrated that thiazolidinone derivatives exhibit significant antimicrobial properties. For instance, compounds structurally related to the target compound have shown effectiveness against various bacterial strains. Specifically, derivatives with similar thiazolidinone cores have been reported to possess antibacterial activity against Gram-positive bacteria, with minimum inhibitory concentration (MIC) values ranging from 16 to 32 mg/ml against Staphylococcus aureus and Staphylococcus epidermidis .
Anticancer Activity
The anticancer potential of thiazolidinone derivatives has been extensively investigated. In vitro studies indicate that compounds with similar structures can inhibit cancer cell proliferation across different cell lines. For example, a series of thiazolidinones demonstrated IC50 values ranging from 7.0 to 20.3 µM against A549 (lung cancer), PC-3 (prostate cancer), and HepG2 (liver cancer) cell lines . This suggests that this compound may also exhibit comparable anticancer properties.
Anti-inflammatory Activity
Thiazolidinedione derivatives are known for their anti-inflammatory effects, primarily through the activation of peroxisome proliferator-activated receptor gamma (PPARγ). This mechanism enhances insulin sensitivity and reduces inflammation markers such as nitric oxide (NO) production . Given the structural similarities, it is plausible that the compound may also exert anti-inflammatory effects.
Synthesis and Evaluation
A study focused on synthesizing various thiazolidinone derivatives revealed that the introduction of different arylidene groups significantly influenced biological activity. The synthesized compounds were evaluated for their antimicrobial and anticancer activities, demonstrating a wide spectrum of efficacy .
Comparative Analysis
The following table summarizes the biological activities of selected thiazolidinone derivatives compared to the target compound:
Q & A
Q. What are the key synthetic pathways for N-{(5E)-5-[4-(diethylamino)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}-2-methylbenzamide, and how can reaction conditions be optimized?
- Methodological Answer : The compound is synthesized via a multi-step process:
Condensation : React 4-(diethylamino)benzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate.
Cyclization : Treat the intermediate with chloroacetic acid under acidic conditions to form the thiazolidinone core.
Q. How is the structural integrity of this compound validated in experimental settings?
- Methodological Answer : Use spectroscopic techniques :
- ¹H/¹³C NMR : Confirm the Z/E configuration of the benzylidene group (δ 7.8–8.2 ppm for vinyl protons) and diethylamino substituents (δ 1.2–1.4 ppm for CH₃).
- IR Spectroscopy : Detect thioxo (C=S, ~1200 cm⁻¹) and carbonyl (C=O, ~1700 cm⁻¹) stretches.
- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ at m/z 469.12).
X-ray crystallography resolves stereochemical ambiguities in crystalline derivatives .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer efficacy)?
- Methodological Answer : Discrepancies arise from assay conditions (e.g., cell line specificity, concentration ranges). To address this:
Dose-Response Analysis : Test across 0.1–100 µM to establish IC₅₀/EC₅₀ values.
Mechanistic Profiling : Use transcriptomics (RNA-seq) to identify pathway-specific effects (e.g., apoptosis vs. ROS modulation).
Q. How can researchers design SAR studies to enhance this compound’s selectivity for kinase inhibition?
- Methodological Answer : Focus on substituent effects :
-
Diethylamino Group : Replace with morpholino or piperazine to alter hydrophobicity and H-bonding.
-
Benzylidene Ring : Introduce electron-withdrawing groups (e.g., Cl, NO₂) to modulate π-π stacking in kinase ATP pockets.
Use molecular docking (AutoDock Vina) to predict binding to kinases like EGFR or CDK2. Validate via kinase inhibition assays (ADP-Glo™) .- Data Table :
| Derivative | EGFR IC₅₀ (nM) | Solubility (µg/mL) |
|---|---|---|
| Parent Compound | 850 ± 75 | 5.2 |
| 4-Cl-Benzylidene | 320 ± 45 | 3.8 |
| Piperazine Analog | 150 ± 20 | 12.4 |
Q. What analytical methods are critical for detecting degradation products under physiological conditions?
- Methodological Answer : Employ stability studies :
pH-Variation Tests : Incubate in PBS (pH 7.4) and gastric fluid (pH 1.2) at 37°C for 24h.
LC-MS/MS : Identify hydrolysis products (e.g., free thiols or benzaldehyde derivatives).
Kinetic Modeling : Calculate degradation half-life (t₁/₂) using first-order kinetics.
Results inform formulation strategies (e.g., enteric coatings) .
Contradiction Analysis
Q. Why do some studies report potent antifungal activity while others show no effect?
- Methodological Answer : Variability stems from:
- Strain Differences : Test against Candida albicans (susceptible) vs. Aspergillus (resistant).
- Biofilm vs. Planktonic Assays : Biofilms exhibit 10–100x higher resistance. Use crystal violet staining for biofilm quantification.
- Synergistic Combinations : Pair with fluconazole to overcome resistance via efflux pump inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
